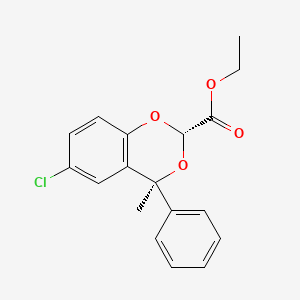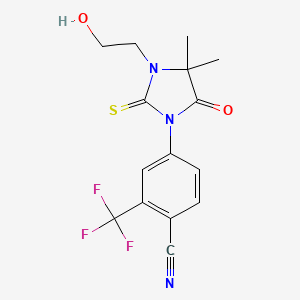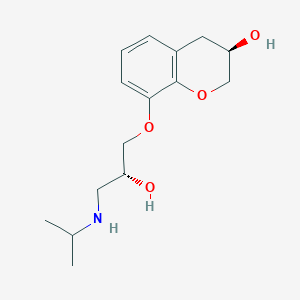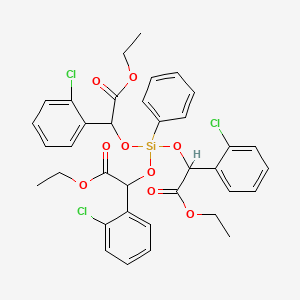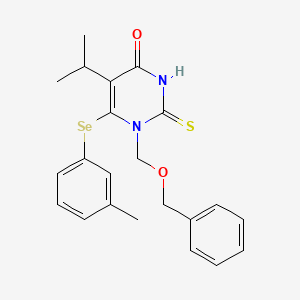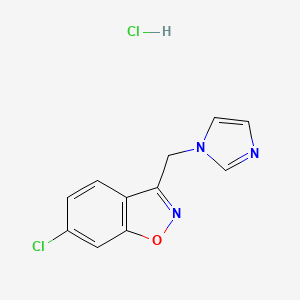
3-Ketoapotrichothecene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ketoapotrichothecene is a member of the trichothecene family, which are sesquiterpene epoxides known for their toxic properties. These compounds are produced by Fusarium species, which are fungi that infest grains such as corn, wheat, and barley .
Méthodes De Préparation
Analyse Des Réactions Chimiques
3-Ketoapotrichothecene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-Ketoapotrichothecene has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of trichothecenes.
Biology: Investigated for its toxic effects on eukaryotic cells, particularly its ability to inhibit protein synthesis.
Medicine: Studied for its potential use in developing antifungal and anticancer agents.
Industry: Used in the manufacturing and material processing industries as a fluid processing agent
Mécanisme D'action
The mechanism of action of 3-Ketoapotrichothecene involves the inhibition of eukaryotic protein synthesis. This is achieved by binding to the ribosome and interfering with the elongation step of protein synthesis. The molecular targets include ribosomal proteins and RNA, and the pathways involved are related to the translation process .
Comparaison Avec Des Composés Similaires
3-Ketoapotrichothecene is unique among trichothecenes due to its specific structure and reactivity. Similar compounds include:
T-2 Toxin: Another trichothecene with similar toxic properties.
Deoxynivalenol: Known for causing vomiting and feed refusal in animals.
Nivalenol: Similar in structure but differs in the presence of additional hydroxyl groups.
These compounds share the common feature of inhibiting protein synthesis but differ in their specific structures and toxicities .
Propriétés
Numéro CAS |
122470-39-7 |
|---|---|
Formule moléculaire |
C15H22O3 |
Poids moléculaire |
250.33 g/mol |
Nom IUPAC |
(3aR,4aS,8aR,8bR)-3a-(hydroxymethyl)-6,8a,8b-trimethyl-3,4a,7,8-tetrahydro-1H-cyclopenta[b][1]benzofuran-2-one |
InChI |
InChI=1S/C15H22O3/c1-10-4-5-13(2)12(6-10)18-15(9-16)8-11(17)7-14(13,15)3/h6,12,16H,4-5,7-9H2,1-3H3/t12-,13-,14+,15-/m0/s1 |
Clé InChI |
JJBMWLFFOIHRLZ-XQLPTFJDSA-N |
SMILES isomérique |
CC1=C[C@H]2[C@](CC1)([C@]3(CC(=O)C[C@]3(O2)CO)C)C |
SMILES canonique |
CC1=CC2C(CC1)(C3(CC(=O)CC3(O2)CO)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


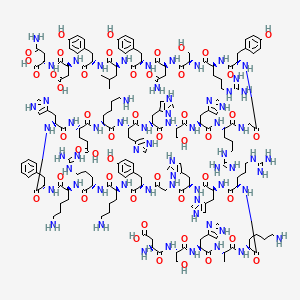
![42,44,45-trichloro-19,42-diazadodecacyclo[25.18.2.02,22.04,20.05,18.08,17.010,15.024,46.028,41.031,40.033,38.043,47]heptatetraconta-1(45),2(22),3,5(18),6,8(17),10,12,14,20,24(46),25,27(47),28(41),29,31(40),33,35,37,43-icosaene-9,16,23,32,39-pentone](/img/structure/B12772738.png)
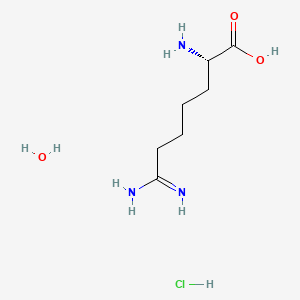

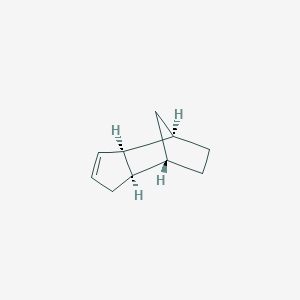
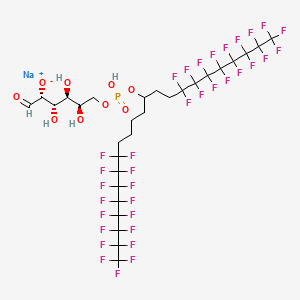

![2-[[(5R)-5-[(2R)-2-(4,5-diphenyl-1,3-oxazol-2-yl)pyrrolidin-1-yl]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]acetic acid](/img/structure/B12772782.png)
